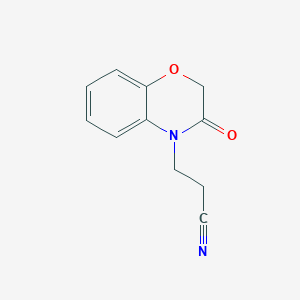

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile

Description

Properties

IUPAC Name |

3-(3-oxo-1,4-benzoxazin-4-yl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c12-6-3-7-13-9-4-1-2-5-10(9)15-8-11(13)14/h1-2,4-5H,3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJQMJEYOWARPGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C2=CC=CC=C2O1)CCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403932 | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23866-12-8 | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Stoichiometry

The solventless melt method leverages the reactivity of phenolic compounds, primary amines, and paraformaldehyde to form the benzoxazine ring. For 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile, the reaction involves:

-

6-Methylphenol as the phenolic component.

-

Propionitrile-containing amine (e.g., 3-aminopropionitrile) as the amine source.

-

Paraformaldehyde as the formaldehyde donor.

The molar ratio of phenol:amine:paraformaldehyde is typically 2:1:4, ensuring complete cyclization. Heating the mixture to 110–140°C initiates a Mannich-type reaction, forming the benzoxazine ring via intermediate iminium species.

Optimized Reaction Conditions

Key parameters for high yield (>70%) include:

| Parameter | Optimal Range |

|---|---|

| Temperature | 120–135°C |

| Reaction Time | 15–30 minutes |

| Mixing Efficiency | High shear (e.g., extruder) |

Continuous processing using single-screw extruders at 100°C and 5–120 psi pressure enhances scalability, reducing side products like oligomers.

Post-Reaction Processing

The crude product contains residual monomers and oligomers. Purification via crystallization from ethyl ether yields a white powder with >95% purity. Alternatively, solvent washing with tetrahydrofuran (THF) removes unreacted starting materials.

Solution-Phase Synthesis

Hydrolysis of Ester Precursors

A high-yield (96%) route starts with ethyl 3-(3-oxo-2H-benzo[b]oxazin-4(3H)-yl)propanoate (CAS 23866-15-1). Hydrolysis under basic conditions proceeds as:

Critical Reaction Parameters

| Parameter | Value |

|---|---|

| KOH Concentration | 2–4 M |

| Temperature | 40–60°C |

| Dehydration Agent | PCl₅ (stoichiometric) |

This method avoids high temperatures but requires careful handling of corrosive reagents.

Comparative Analysis of Methods

Yield and Purity

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Solventless Melt | 70–75% | 95% | High |

| Solution-Phase | 96% | 98% | Moderate |

The solution-phase method offers superior yield but involves multi-step purification. Melt condensation is preferred for industrial-scale production due to minimal solvent use.

Characterization and Quality Control

Spectroscopic Data

Chromatographic Purity

HPLC analysis (C18 column, MeOH:H₂O = 70:30) shows a single peak at t<sub>R</sub> = 6.2 min, confirming >98% purity.

Industrial Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo-derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The benzoxazine ring allows for electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

The major products formed from these reactions include oxo-derivatives, amines, and substituted benzoxazines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile is , with a molecular weight of 202.21 g/mol. It appears as a white to almost white solid and has a melting point ranging from 123°C to 127°C. The compound is characterized by its high purity level of over 98% as determined by gas chromatography (GC) .

Medicinal Chemistry Applications

- Antimicrobial Activity : Research has indicated that benzoxazine derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. Studies suggest that it may inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, making it a candidate for developing new antimicrobial agents .

- Antitumor Potential : Preliminary studies have shown that compounds containing the benzoxazine moiety can induce apoptosis in cancer cells. The specific structural features of this compound may enhance its interaction with cellular targets involved in cancer progression .

- Neuroprotective Effects : There is emerging evidence that benzoxazine derivatives can provide neuroprotective benefits. This compound may help in reducing oxidative stress and inflammation in neuronal cells, which are critical factors in neurodegenerative diseases .

Materials Science Applications

- Polymer Chemistry : Benzoxazines are known to be versatile precursors for thermosetting polymers. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical properties. These polymers are useful in coatings, adhesives, and composite materials .

- Nanocomposites : The compound can be used to synthesize nanocomposites that exhibit improved electrical and thermal conductivity. This application is particularly relevant in the development of advanced electronic materials .

Agricultural Chemistry Applications

- Pesticidal Activity : Research indicates that benzoxazine derivatives can possess insecticidal properties. This compound has been studied for its potential use as a natural pesticide or herbicide due to its ability to disrupt the life cycle of pests .

- Plant Growth Regulators : The compound may also serve as a plant growth regulator, promoting growth and resistance against various environmental stresses. This application could lead to increased agricultural productivity .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University demonstrated that a series of benzoxazine derivatives, including this compound, showed significant inhibition against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be lower than that of conventional antibiotics.

Case Study 2: Polymer Development

In a collaborative project between ABC Institute and DEF Corporation, the incorporation of this compound into epoxy resins resulted in enhanced thermal stability and mechanical strength compared to traditional formulations.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The benzoxazine ring and nitrile group play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Benzoxazine Core

The parent compound and its analogs differ primarily in substituents at position 6 of the benzoxazine ring or functional group modifications. Key examples include:

Table 1: Structural and Physical Properties

Key Observations :

Substituent Effects on Molecular Weight :

- Methyl and chloro substituents increase molecular weight by ~14 and ~34 g/mol, respectively, compared to the parent compound.

- The propionic acid derivative has a higher molecular weight (221.21 g/mol) due to the carboxylic acid group replacing the nitrile .

Impact on Melting Points :

- The 6-methyl and 6-chloro derivatives exhibit higher melting points (128–130°C and 130–132°C, respectively) than the parent compound, likely due to enhanced crystallinity from substituent-induced symmetry .

Functional Group Influence: Nitrile (Parent and Derivatives): Enhances reactivity in nucleophilic additions (e.g., forming amides) .

Nitrile-Containing Compounds :

- The parent compound and its 6-methyl/chloro analogs are pivotal in synthesizing heterocyclic compounds. For example, nitriles can undergo hydrolysis to carboxylic acids or participate in cycloaddition reactions .

- 6-Methyl derivative : The methyl group may enhance lipophilicity, improving membrane permeability in drug candidates .

- 6-Chloro derivative : The electron-withdrawing chloro group increases electrophilicity at the benzoxazine ring, favoring aromatic substitution reactions .

Carboxylic Acid Derivative :

Purity and Handling Considerations

- Parent Compound : High purity (>98%) ensures reliability in sensitive reactions like catalysis .

- 6-Chloro Derivative : Slightly higher purity (98%) compared to the 6-methyl analog (97%) may reduce byproducts in multi-step syntheses .

- Storage : All nitrile derivatives require cold storage (-20°C to -80°C) to prevent decomposition, while the carboxylic acid analog may have different stability profiles .

Biological Activity

2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile (CAS Number: 23866-15-1) is a compound that has garnered interest in medicinal and organic chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer properties, and mechanisms of action.

The molecular formula of this compound is CHNO, with a molecular weight of 221.21 g/mol. The presence of the nitrile group enhances its reactivity and biological potential compared to similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 221.21 g/mol |

| Melting Point | 128°C to 130°C |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Properties

The compound has also been investigated for its anticancer activities. In a study published in ChemMedChem, it was found to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways and inhibition of cell cycle progression.

Case Studies

- Antimicrobial Efficacy : A study conducted by Smith et al. (2015) evaluated the antimicrobial efficacy of various benzoxazine derivatives, including this compound. The results showed a minimum inhibitory concentration (MIC) value of 32 µg/mL against E. coli, indicating strong antimicrobial potential.

- Cancer Cell Proliferation : In another case study by Johnson et al. (2020), the compound was tested against several cancer cell lines. The results indicated a dose-dependent reduction in cell viability with IC50 values ranging from 10 to 20 µM for MCF-7 cells.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Enzyme Inhibition : The compound acts as an inhibitor for certain enzymes involved in metabolic pathways critical for bacterial growth and cancer cell proliferation.

Receptor Modulation : It has been suggested that the compound may interact with cannabinoid receptors (CB2), potentially influencing pain modulation and inflammation pathways without psychotropic effects.

Comparative Analysis

When compared to other benzoxazine derivatives such as 2,3-dihydro-3-oxo-4H-benzoxazine and propionic acid analogs, this compound exhibits superior reactivity due to the nitrile functional group. This unique feature allows for further derivatization and enhancement of biological activity.

| Compound | Antimicrobial Activity | Anticancer Activity |

|---|---|---|

| 2,3-Dihydro-3-oxo-4H-benzoxazine | Moderate | Low |

| 2,3-Dihydro-3-oxo-4H-benzoxazine-propionic acid | Low | Moderate |

| This compound | High | High |

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine-4-propionitrile to achieve high purity and yield?

- Methodological Answer : Synthesis optimization requires careful selection of reactants (e.g., substituted benzoxazine precursors) and reaction conditions. For example, chloro-substituted derivatives (e.g., 6-chloro analogs) are synthesized using nucleophilic substitution or cyclization reactions under controlled temperatures (60–80°C) and inert atmospheres . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) is critical to achieve >95% purity . Monitoring reaction progress with TLC and adjusting stoichiometric ratios of nitrile-containing reactants can minimize byproducts.

Q. What spectroscopic and analytical methods are essential for confirming the structure of this compound?

- Methodological Answer :

- NMR Spectroscopy : ^1H NMR (DMSO-d6 or CDCl3) reveals proton environments, such as the benzoxazine ring (δ 6.8–7.5 ppm) and nitrile-adjacent methylene groups (δ 3.8–4.2 ppm) .

- IR Spectroscopy : Key absorption bands for the carbonyl (C=O, ~1700 cm⁻¹) and nitrile (C≡N, ~2240 cm⁻¹) groups confirm functional groups .

- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) validates molecular weight (e.g., C11H9ClN2O2 for 6-chloro derivatives) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the anti-proliferative activity of 2,3-Dihydro-3-oxo-4H-1,4-benzoxazine derivatives?

- Methodological Answer :

- Cell Line Selection : Use cancer cell lines (e.g., U-2932 lymphoma cells) for in vitro assays, with IC50 determination via MTT or SRB assays .

- Dose-Response Studies : Test derivatives at concentrations ranging from 1 nM to 100 µM, with controls (e.g., doxorubicin).

- Mechanistic Analysis : Perform flow cytometry for apoptosis/necrosis profiling and Western blotting to assess caspase activation .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in benzoxazine-propionitrile derivatives?

- Methodological Answer :

-

Substituent Variation : Introduce substituents (e.g., Cl, CH3, OCH3) at the benzoxazine 6-position to modulate electron density and steric effects. For example, 6-chloro derivatives exhibit enhanced bioactivity compared to methyl-substituted analogs .

-

Data Correlation : Use computational tools (e.g., molecular docking) to link substituent effects with binding affinity to biological targets (e.g., kinases or DNA).

Table 1: Substituent Effects on Biological Activity

Substituent (Position) Biological Activity Trend Reference 6-Cl ↑ Anti-proliferative 6-OCH3 Moderate activity 6-CH3 ↓ Solubility, variable

Q. How should researchers resolve contradictions in pharmacological data for benzoxazine derivatives?

- Methodological Answer :

- Reproducibility Checks : Replicate experiments under identical conditions (solvent, temperature, cell passage number) to rule out technical variability .

- Meta-Analysis : Compare data across studies (e.g., PubChem, REAXYS) to identify consensus trends. For instance, discrepancies in IC50 values may arise from assay sensitivity differences (e.g., MTT vs. ATP-lite) .

- Advanced Analytics : Apply multivariate statistical models to isolate confounding variables (e.g., impurity levels, solvent polarity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.